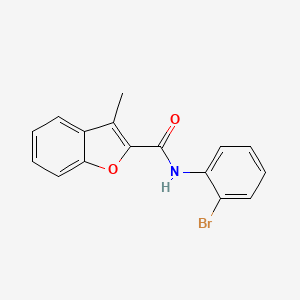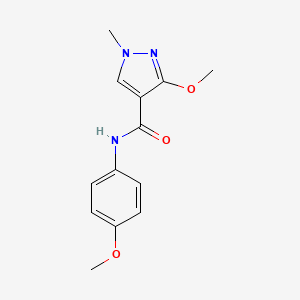![molecular formula C22H22N4O B2556169 1-(3'-méthyl-1'-phényl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)éthanone CAS No. 956770-32-4](/img/structure/B2556169.png)
1-(3'-méthyl-1'-phényl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
BenchChem offers high-quality 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés antioxydantes
1-(3'-méthyl-1'-phényl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)éthanone présente une activité antioxydante. Les antioxydants jouent un rôle crucial dans la neutralisation des radicaux libres nocifs, qui peuvent causer un stress oxydatif et des dommages aux cellules. Des chercheurs ont exploré son potentiel en tant qu'agent thérapeutique pour des affections liées au stress oxydatif, telles que les maladies neurodégénératives et les troubles cardiovasculaires .
Récupération après un AVC
Ce composé a été étudié pour son rôle dans la récupération après un AVC. Connu sous son nom commercial Edaravone, il est administré par voie intraveineuse pour aider à la réadaptation post-AVC. L'Edaravone contribue à réduire les dommages oxydatifs et l'inflammation, améliorant potentiellement les résultats neurologiques chez les patients victimes d'un AVC .
Traitement de la sclérose latérale amyotrophique (SLA)
L'Edaravone est également approuvé pour le traitement de la sclérose latérale amyotrophique (SLA). La SLA est une maladie neurodégénérative progressive qui affecte les motoneurones. En atténuant le stress oxydatif, l'Edaravone peut ralentir la progression de la maladie et améliorer la qualité de vie des patients atteints de SLA .
Synthèse hétérocyclique
Le cycle pyrazolone, présent dans ce composé, sert de bloc de construction dans la synthèse hétérocyclique. Des chercheurs ont exploré son utilisation dans la construction de molécules plus complexes aux propriétés pharmacologiques diverses. Certains dérivés des pyrazolones présentent des activités anticancéreuses, anticonvulsivantes, anti-inflammatoires et antivirales .
Intermédiaires médicinaux
This compound est un intermédiaire important dans la préparation de divers composés médicinaux. Sa synthèse a été largement étudiée et elle joue un rôle dans le développement d'agents pharmaceutiques .
Chimie analytique
Des chercheurs ont utilisé ce composé comme réactif pour la dérivatisation des monosaccharides. Il aide à l'analyse des glucides dans des milieux complexes, tels que des échantillons biologiques. Les propriétés de marquage du composé le rendent précieux dans les études de chromatographie et de spectrométrie de masse .
En résumé, les applications diverses de ce composé couvrent la récupération après un AVC, le traitement de la SLA, la thérapie antioxydante, la synthèse hétérocyclique et la chimie analytique. Sa structure unique et ses propriétés pharmacologiques continuent d'inspirer l'exploration scientifique dans de multiples domaines . Si vous avez besoin de plus de détails ou si vous avez d'autres questions, n'hésitez pas à demander ! 😊
Propriétés
IUPAC Name |
1-[5-(4-methylphenyl)-3-(3-methyl-1-phenylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-9-11-18(12-10-15)21-13-22(26(24-21)17(3)27)20-14-25(23-16(20)2)19-7-5-4-6-8-19/h4-12,14,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNHEDGZXSDURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2556088.png)

![tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/new.no-structure.jpg)

![1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2556095.png)
![4-Bromofuro[3,2-c]pyridine](/img/structure/B2556096.png)
![2-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2556099.png)

![3-(7-Tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B2556104.png)
![4-(6-Carbamoyl-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoic acid](/img/structure/B2556106.png)


